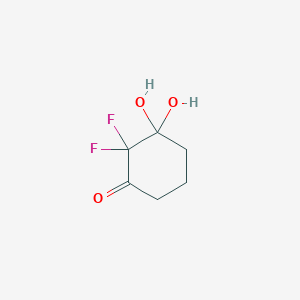
2,2-Difluoro-3,3-dihydroxycyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3,3-dihydroxycyclohexanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DFH or difluoroketone, and it has been found to have potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
DFH is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme 12-lipoxygenase. This enzyme is responsible for the production of inflammatory and cancer-causing compounds in the body. DFH has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
DFH has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. DFH has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFH has been found to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DFH has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, DFH is highly reactive and can react with other compounds in the laboratory, which can complicate experiments. Additionally, DFH is relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on DFH. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and lupus. Additionally, further research is needed to determine the optimal dosage and administration of DFH for its various potential applications.
Synthesemethoden
DFH can be synthesized through the reaction of 2,2-Difluorocyclohexanone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields DFH as a white crystalline solid with a melting point of 114-116°C.
Wissenschaftliche Forschungsanwendungen
DFH has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicine, where it has been found to have anti-inflammatory and anti-cancer properties. DFH has also been shown to have potential as a herbicide and insecticide in agriculture.
Eigenschaften
CAS-Nummer |
183742-86-1 |
|---|---|
Produktname |
2,2-Difluoro-3,3-dihydroxycyclohexanone |
Molekularformel |
C6H8F2O3 |
Molekulargewicht |
166.12 g/mol |
IUPAC-Name |
2,2-difluoro-3,3-dihydroxycyclohexan-1-one |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)4(9)2-1-3-5(6,10)11/h10-11H,1-3H2 |
InChI-Schlüssel |
PLLHONZYEMRVAS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(C1)(O)O)(F)F |
Kanonische SMILES |
C1CC(=O)C(C(C1)(O)O)(F)F |
Synonyme |
Cyclohexanone, 2,2-difluoro-3,3-dihydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



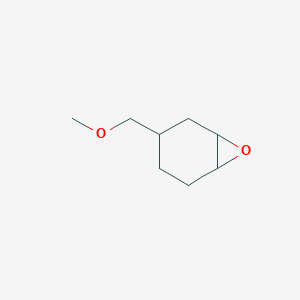
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
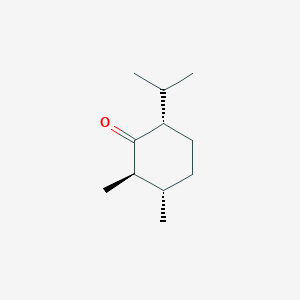
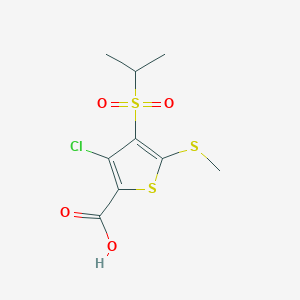
![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
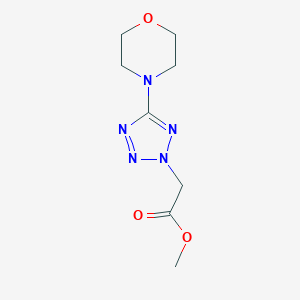
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)

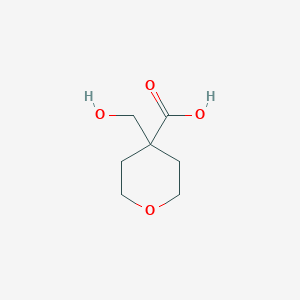
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
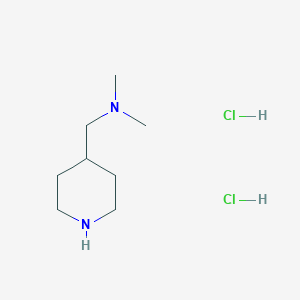
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)